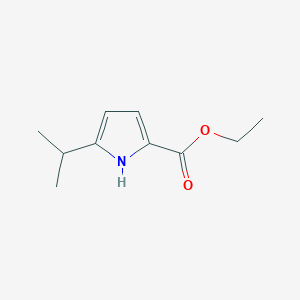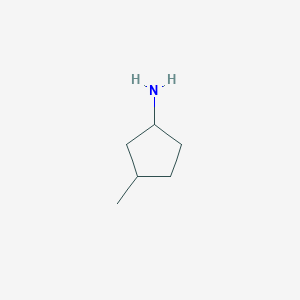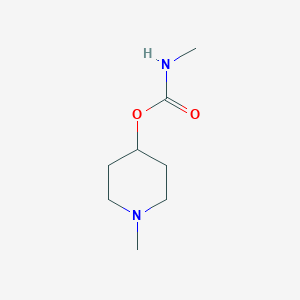
N-(1-methylcyclopropyl)-2-(pyridin-3-yl)-2H-indazole-4-carboxamide
描述
N-(1-methylcyclopropyl)-2-(pyridin-3-yl)-2H-indazole-4-carboxamide (MCPIP) is an indazole-based compound that is commonly used in scientific research. It has a wide range of applications, including being used as a pharmacological tool to study the effects of drugs on the body, as a biochemical and physiological probe, and as a laboratory tool to study the effects of environmental and dietary factors. MCPIP has been used in a variety of research projects, including drug development, cancer research, and neurological studies.
作用机制
N-(1-methylcyclopropyl)-2-(pyridin-3-yl)-2H-indazole-4-carboxamide acts as an agonist of the G protein-coupled receptor GPR55, which is involved in a variety of physiological processes, including inflammation, pain, and appetite. N-(1-methylcyclopropyl)-2-(pyridin-3-yl)-2H-indazole-4-carboxamide binds to GPR55 and activates it, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects
N-(1-methylcyclopropyl)-2-(pyridin-3-yl)-2H-indazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, to reduce pain, and to increase appetite. It has also been shown to have neuroprotective effects, to reduce anxiety, and to have anticonvulsant effects.
实验室实验的优点和局限性
N-(1-methylcyclopropyl)-2-(pyridin-3-yl)-2H-indazole-4-carboxamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. However, it also has some limitations. It has a relatively short half-life, and it is not very soluble in water.
未来方向
There are a number of potential future directions for N-(1-methylcyclopropyl)-2-(pyridin-3-yl)-2H-indazole-4-carboxamide research. These include further studies into its pharmacological effects, its potential therapeutic applications, and its role in neurological disorders. Additionally, further research could be conducted into its use as a biochemical and physiological probe, and its potential as a laboratory tool to study environmental and dietary factors. Finally, further research could be conducted into its potential as an anti-cancer agent.
合成方法
N-(1-methylcyclopropyl)-2-(pyridin-3-yl)-2H-indazole-4-carboxamide is synthesized using a three-step process. The first step involves the reaction of 1-methylcyclopropyl-2-pyridin-3-yl-2H-indazole-4-carboxylic acid and sodium hydroxide to form the intermediate product sodium 1-methylcyclopropyl-2-pyridin-3-yl-2H-indazole-4-carboxylate. The second step involves the reaction of sodium 1-methylcyclopropyl-2-pyridin-3-yl-2H-indazole-4-carboxylate and methyl iodide to form the final product, N-(1-methylcyclopropyl)-2-(pyridin-3-yl)-2H-indazole-4-carboxamide.
科学研究应用
N-(1-methylcyclopropyl)-2-(pyridin-3-yl)-2H-indazole-4-carboxamide has been used in a wide range of scientific research projects. It has been used as a pharmacological tool to study the effects of drugs on the body, as a biochemical and physiological probe, and as a laboratory tool to study the effects of environmental and dietary factors. It has also been used in drug development, cancer research, and neurological studies.
属性
IUPAC Name |
N-(1-methylcyclopropyl)-2-pyridin-3-ylindazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-17(7-8-17)19-16(22)13-5-2-6-15-14(13)11-21(20-15)12-4-3-9-18-10-12/h2-6,9-11H,7-8H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLDKUJBVKSZOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)NC(=O)C2=CC=CC3=NN(C=C32)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701337380 | |
| Record name | Indazapyroxamet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701337380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indazapyroxamet | |
CAS RN |
1689545-27-4 | |
| Record name | Indazapyroxamet | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1689545274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indazapyroxamet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701337380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDAZAPYROXAMET | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF33AA7S6Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2H,3H,4H-1lambda6-thieno[3,4-e][1,2,4]thiadiazine-1,1,3-trione](/img/structure/B6597358.png)




